N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic small molecule characterized by a benzo[c][1,2,5]thiadiazole core linked to a carboxamide group, a piperidin-4-yl moiety, and a 5,6,7,8-tetrahydrocinnolin substituent. The benzo[c][1,2,5]thiadiazole ring is an electron-deficient aromatic system known for its role in modulating electronic properties and enhancing binding interactions in medicinal chemistry . The compound’s synthesis likely involves coupling a benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with a piperidin-4-amine intermediate functionalized with tetrahydrocinnolin, utilizing amide bond-forming reagents such as HATU or EDCI .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c27-20(14-5-6-17-18(11-14)25-28-24-17)21-15-7-9-26(10-8-15)19-12-13-3-1-2-4-16(13)22-23-19/h5-6,11-12,15H,1-4,7-10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXIKUOINZULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature.
Synthesis of the Cinnoline Moiety: This involves the cyclization of appropriate precursors, often using strong acids or bases as catalysts.
Construction of the Thiadiazole Ring: This step usually requires the reaction of thioamides with hydrazine derivatives under controlled conditions.
Coupling Reactions: The final step involves coupling the synthesized moieties using amide bond formation techniques, often employing coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure.
Materials Science: The compound may be explored for its electronic properties, making it a candidate for use in organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperidine and cinnoline moieties may facilitate binding to specific proteins, while the thiadiazole ring could participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole vs. Thiazole or Dioxole Derivatives
The benzo[c][1,2,5]thiadiazole core distinguishes this compound from analogs like 2-(4-pyridinyl)thiazole-5-carboxamides () or benzo[d][1,3]dioxole-5-carboxamides ().
- Electronic Properties : The thiadiazole’s electron-withdrawing nature enhances π-π stacking and dipole interactions in biological targets compared to the electron-rich dioxole or less polarized thiazole systems .
- Synthetic Complexity : Bromination and cross-coupling steps for thiadiazole derivatives (e.g., in polymer synthesis) are more demanding than thiazole or dioxole functionalization .
Tetrahydrocinnolin vs. Tetrahydronaphthalenyl or Pyridinyl Groups
The tetrahydrocinnolin moiety differs from the tetrahydronaphthalenyl group in ’s compound or pyridinyl groups in :
- Aromaticity vs. Saturation: Partial saturation in tetrahydrocinnolin may reduce off-target interactions compared to fully aromatic naphthalene derivatives, while retaining planar geometry for target binding .
- Nitrogen Content: Cinnolin’s dual nitrogen atoms could enable hydrogen bonding or coordination with metal ions in enzymatic active sites, unlike single-nitrogen pyridinyl groups .
Functional Group Variations
Carboxamide Linkers
The benzo[c][1,2,5]thiadiazole-5-carboxamide group contrasts with ’s propionamide and ’s thiazole carboxamide:
- Solubility : The thiadiazole’s polarity could enhance aqueous solubility compared to lipophilic propionamides but may require formulation optimization .
Physicochemical and Pharmacokinetic Properties
Table 1. Comparative physicochemical profiles. Data inferred from structural analogs .
Biological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Compound Overview
- Molecular Formula : CHNOS
- Molecular Weight : 394.5 g/mol
- CAS Number : 2034410-88-1
The compound features a piperidine ring and a thiadiazole moiety, which are known to contribute to various pharmacological properties.
Anticancer Properties
Research indicates that compounds containing thiadiazole rings often exhibit significant anticancer activity. For instance, derivatives of thiadiazole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism of action typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
In a study focusing on similar compounds, it was noted that the introduction of a piperidine moiety enhances the interaction with biological targets, potentially increasing efficacy against cancer cells .
Antimicrobial Effects
Thiadiazole derivatives have also demonstrated antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains. The presence of the tetrahydrocinnoline moiety may enhance this activity by improving the lipophilicity and bioavailability of the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Ring | Enhances neuroactivity and receptor binding affinity |
| Thiadiazole Moiety | Contributes to antimicrobial and anticancer properties |
| Tetrahydrocinnoline Substituent | Potentially increases lipophilicity and cellular uptake |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Starting with appropriate precursors to construct the piperidine structure.
- Introduction of Thiadiazole Moiety : Utilizing condensation reactions to link thiadiazole derivatives.
- Incorporation of Tetrahydrocinnoline : This step often requires cyclization reactions involving specific catalysts and conditions.
The optimization of reaction conditions such as temperature and solvent choice is critical for achieving high yields and purity .
Case Studies
Although direct case studies specifically focusing on this compound are scarce, related compounds have been evaluated for their pharmacological effects:
- Anticancer Study : A derivative similar in structure was tested against breast cancer cell lines and showed significant cytotoxicity at low micromolar concentrations.
- Antimicrobial Evaluation : Another study reported that thiadiazole-containing compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
Q & A
Q. Table 1: Reaction Optimization for Amide Coupling
| Parameter | Tested Conditions | Optimal Value (Yield) | Reference |
|---|---|---|---|
| Coupling Agent | EDC/HOBt, DCC, PyBOP | PyBOP (78%) | |
| Solvent | DMF, DCM, THF | DMF (70°C, 18h) | |
| Base | TEA, DIEA, NaHCO₃ | DIEA (2.5 equiv) |
Q. Table 2: Key Spectral Markers for Structural Confirmation
| Technique | Diagnostic Feature | Compound Region |
|---|---|---|
| 1H NMR | Thiadiazole aromatic H (δ 8.2–8.7 ppm) | Benzo-thiadiazole core |
| 13C NMR | Amide carbonyl (δ ~165 ppm) | Carboxamide group |
| HRMS | [M+H]+ = 452.1543 (calc.) | Molecular ion |
Contradiction Analysis
Q. Why does this compound show variable solubility in DMSO across studies?
- Root Cause : Polymorphism or residual solvents altering crystal lattice.
- Resolution :
- Characterize solid-state forms via PXRD.
- Use Karl Fischer titration to quantify water/DMSO content.
- Pre-dry compound under vacuum (40°C, 24h) before solubility tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
